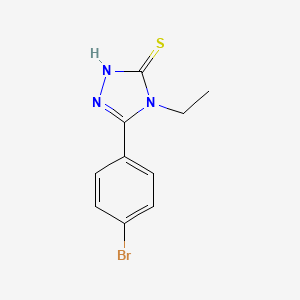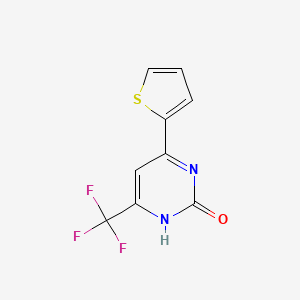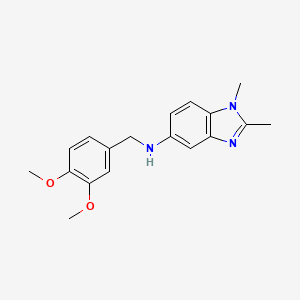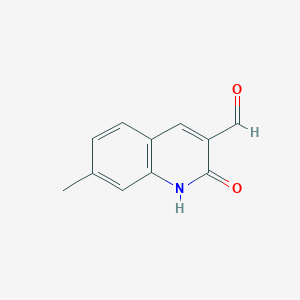![molecular formula C19H19NO3 B1332532 4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester CAS No. 6421-30-3](/img/structure/B1332532.png)
4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester is a complex organic compound with a unique structure It is characterized by the presence of a propenoic acid moiety linked to a substituted phenyl group through an ethyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester typically involves the reaction of 4-methoxybenzaldehyde with aniline to form a Schiff base. This intermediate is then subjected to a Knoevenagel condensation with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction conditions generally include refluxing the mixture in ethanol for several hours to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.
Substitution: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids from ester hydrolysis.
Scientific Research Applications
4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
- 2-Propenoic acid, 3-phenyl-, ethyl ester
Uniqueness
4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester is unique due to the presence of the Schiff base linkage and the specific substitution pattern on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(21)13-8-15-4-9-17(10-5-15)20-14-16-6-11-18(22-2)12-7-16/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNNRRPDXZWUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6421-30-3 |
Source


|
| Record name | Ethyl 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6421-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What makes EMBAC and similar compounds interesting for liquid crystal applications?
A1: Both EMBAC and the related compound 5-(frans-4-ethylcyclohexyl)-2-(4-cyanophenyl)-pyrimidine (ECCPP) belong to a class of materials known as liquid crystals. These materials exhibit a unique state of matter where they possess properties of both liquids and solids. [, ] They flow like liquids but have molecules arranged with some degree of order, similar to crystals. This unique characteristic makes them valuable for applications in displays, sensors, and other technologies.
Q2: How does computational chemistry help us understand the behavior of these liquid crystals?
A2: Researchers use computational methods like quantum mechanics and molecular mechanics to simulate the interactions between molecules. [, ] These simulations provide valuable insights into the molecular ordering and stability of different configurations. For instance, in the case of EMBAC, researchers used the CNDO/2 method to determine the atomic charges and dipole moments, and then employed the modified Rayleigh-Schrödinger perturbation theory to calculate the interaction energies between molecules. [] These calculations helped determine the most favorable arrangements of molecules, providing insights into the factors influencing the liquid crystal behavior of EMBAC. Similar studies on ECCPP, DPAB [4,4'-di-n-propoxy-azoxybenzene], and other nematogens help establish structure-property relationships and guide the development of new liquid crystal materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)



![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)
![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)


![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)




